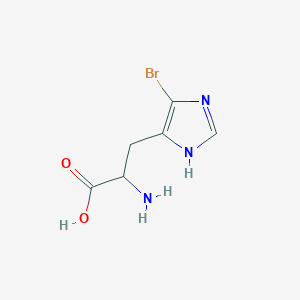![molecular formula C9H13ClO B13516051 1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one](/img/structure/B13516051.png)
1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{Bicyclo[410]heptan-1-yl}-2-chloroethan-1-one is a chemical compound characterized by its unique bicyclic structureIts molecular formula is C9H13ClO, and it has a molecular weight of 172.7 g/mol .
Vorbereitungsmethoden
The synthesis of 1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one can be achieved through several routes. One common method involves the reaction of 2-cyclohexen-1-one with trimethylsulfoxonium iodide, which results in the formation of the bicyclic structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Addition Reactions: The bicyclic structure allows for addition reactions, particularly at the double bonds present in the structure.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one involves its interaction with specific molecular targets. The chlorine atom and the bicyclic structure play crucial roles in its reactivity and interaction with biological molecules. The pathways involved may include binding to enzymes or receptors, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptan-2-one: This compound has a similar bicyclic structure but differs in its functional groups and reactivity.
Bicyclo[4.1.0]heptan-2-one: Another related compound with variations in its substituents and chemical properties.
Eigenschaften
Molekularformel |
C9H13ClO |
|---|---|
Molekulargewicht |
172.65 g/mol |
IUPAC-Name |
1-(1-bicyclo[4.1.0]heptanyl)-2-chloroethanone |
InChI |
InChI=1S/C9H13ClO/c10-6-8(11)9-4-2-1-3-7(9)5-9/h7H,1-6H2 |
InChI-Schlüssel |
PFGJYEZCIUMUEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC2C1)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


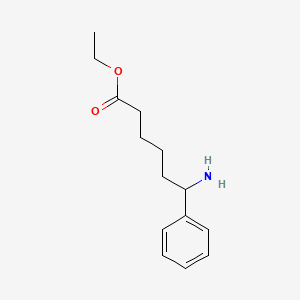
![1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13515978.png)
![2-Aminoimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B13515981.png)

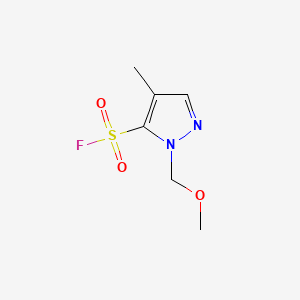
![1-[4-(Bromomethyl)phenoxy]-2-methylbenzene](/img/structure/B13516003.png)
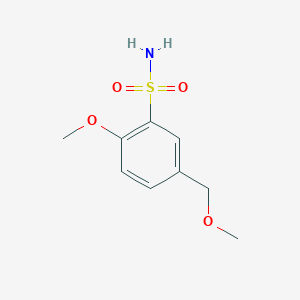


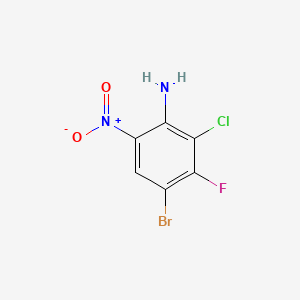
![3'-(Aminomethyl)-[1,1'-biphenyl]-3-ol; trifluoroacetic acid](/img/structure/B13516037.png)

![N-[2-(3-aminocyclopentyl)ethyl]prop-2-ynamide,trifluoroaceticacid](/img/structure/B13516050.png)
